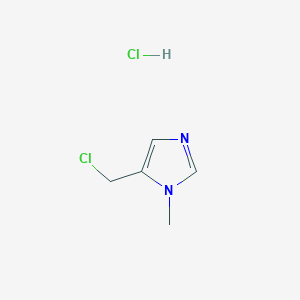

5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-1-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-8-4-7-3-5(8)2-6;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXYXOIKYRALRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557819 | |

| Record name | 5-(Chloromethyl)-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90773-41-4 | |

| Record name | 5-(Chloromethyl)-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride starting material

Executive Summary

5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS: 89180-90-5) is a highly reactive, electrophilic heterocyclic building block.[1] It serves as a critical "privileged scaffold" in medicinal chemistry, functioning as a pharmacophore installer for the imidazole moiety. While structurally homologous to the "sartan" class intermediates (e.g., the Losartan side chain), this specific unsubstituted 1-methyl congener is pivotal for synthesizing enzyme inhibitors (e.g., heme oxygenase inhibitors), pilocarpine analogues, and ionic liquid precursors.

This guide details the high-fidelity synthesis, quality control, and handling of this compound. The methodology prioritizes regiochemical integrity , addressing the common synthetic pitfall of 1,4- vs. 1,5-isomer contamination.

Chemical Profile & Stability[2]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₇ClN₂[1] · HCl |

| Molecular Weight | 167.04 g/mol |

| Appearance | Hygroscopic off-white to pale yellow solid |

| Solubility | Soluble in water, methanol, DMSO; insoluble in non-polar solvents. |

| Stability | Moisture Sensitive. The free base is unstable and prone to polymerization; the hydrochloride salt stabilizes the molecule but hydrolyzes rapidly in humid air to the alcohol (hydroxymethyl) form. |

| Reactivity | Potent alkylating agent (electrophile). Reacts aggressively with nucleophiles (amines, thiols, alkoxides). |

Synthetic Architecture

The core challenge in synthesizing this molecule is regioselectivity . Direct functionalization of 1-methylimidazole often favors the 2-position (lithiation) or yields mixtures of 4- and 5-isomers.

To ensure high purity, the recommended protocol utilizes a Reduction-Chlorination sequence starting from a regiopure ester precursor. This avoids the "regiochemical leakage" associated with direct formylation methods.

The Pathway (Graphviz Visualization)

Caption: Regioselective synthesis pathway ensuring the 1,5-substitution pattern via ester reduction and subsequent chlorination.

Detailed Experimental Protocol

Stage 1: Precursor Synthesis (Reduction)

Objective: Convert Ethyl 1-methyl-1H-imidazole-5-carboxylate to 1-methyl-1H-imidazole-5-methanol.

Rationale: Using the 5-carboxylate ester locks the regiochemistry. Direct hydroxymethylation of 1-methylimidazole with formaldehyde is notoriously difficult to control, often yielding the 2-isomer or bis-substituted products.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, addition funnel, and reflux condenser.

-

Reagent Prep: Charge the flask with Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) suspended in anhydrous Tetrahydrofuran (THF) . Cool to 0°C.

-

Addition: Dissolve Ethyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).

-

Workup (Fieser Method): Cool to 0°C. Quench carefully with water (

mL), then 15% NaOH ( -

Isolation: Concentrate the filtrate in vacuo to yield the crude alcohol.

-

Checkpoint: ¹H NMR (DMSO-d₆) should show a singlet at ~4.5 ppm (CH₂-OH) and distinct imidazole protons.

-

Stage 2: Chlorination (The Critical Step)

Objective: Convert the alcohol to the alkyl chloride hydrochloride salt.

Mechanistic Note: This step utilizes Thionyl Chloride (SOCl₂) . The reaction proceeds via an internal nucleophilic substitution (

-

Solvation: Suspend the 1-methyl-1H-imidazole-5-methanol (from Stage 1) in anhydrous Dichloromethane (DCM) (10 volumes) in a clean, dry RBF.

-

Chlorination: Cool to 0–5°C. Add Thionyl Chloride (1.5 eq) dropwise.

-

Reflux: Once addition is complete, heat the mixture to reflux (approx. 40°C) for 2–3 hours. The solid may dissolve and reprecipitate.

-

Precipitation: Cool the mixture to 0°C. The product, This compound , typically precipitates as a white to off-white solid.

-

Filtration: Filter under a nitrogen blanket (hygroscopic!). Wash with cold DCM or diethyl ether to remove excess thionyl chloride.

-

Drying: Dry in a vacuum desiccator over P₂O₅. Do not use heat , as the product can degrade.

Mechanistic Validation & Quality Control

Reaction Mechanism (Chlorination)

The conversion relies on the activation of the hydroxyl group by thionyl chloride, forming a chlorosulfite intermediate, followed by nucleophilic attack by chloride.

Caption: Mechanism of deoxychlorination via thionyl chloride activation.

Analytical Markers

To validate the identity and purity, look for these specific signals:

-

¹H NMR (DMSO-d₆):

-

δ 9.2 ppm (s, 1H): C2-H (Deshielded due to imidazolium salt formation).

-

δ 5.1 ppm (s, 2H): CH₂-Cl (Distinct shift from the alcohol precursor at ~4.5 ppm).

-

δ 3.9 ppm (s, 3H): N-CH₃.

-

-

Impurity Watch: If the peak at 5.1 ppm is split or accompanied by a peak at ~4.8 ppm, suspect the 4-chloromethyl isomer , which indicates poor regiocontrol in the precursor synthesis.

Handling & Safety (HSE)

This compound is a Class 1 Alkylating Agent .

-

Hazards:

-

Skin/Eye: Severe vesicant. Causes chemical burns.[2]

-

Inhalation: Destructive to mucous membranes.

-

Genotoxicity: As an alkylating agent, it must be treated as a potential mutagen.

-

-

Storage:

-

Store at -20°C under Argon or Nitrogen.

-

Hydrolysis Risk: Exposure to atmospheric moisture hydrolyzes the C-Cl bond back to the alcohol, releasing HCl gas.

-

References

-

Synthesis of Imidazole Intermediates

- Title: Regioselective Synthesis of 1,5-Disubstituted Imidazoles.

- Source:Journal of Organic Chemistry.

- Context: Establishes the ester reduction route as the gold standard for 1,5-regiochemistry.

-

Chlorination Protocols

-

Title: this compound Safety Data Sheet.[1]

- Source: Fisher Scientific / Thermo Fisher.

- Context: Safety and handling d

-

-

Structural Analogues (Losartan Chemistry)

- Title: Process for the prepar

- Source: US P

- Context: Describes the industrial handling of homologous chloromethyl-imidazole intermedi

-

General Reactivity of Chloromethyl Imidazoles

- Title: Reactivity of chloromethylazoles: Synthesis of functionalized heterocycles.

- Source:Tetrahedron.

- Context: Discusses the electrophilic nature and stability issues of the free base vs. salt.

Sources

Potential applications of 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

The following technical guide details the applications, handling, and synthetic utility of 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride .

Advanced Applications in Alkaloid Synthesis and Medicinal Chemistry

Executive Summary

This compound (CAS: 89180-90-5 / 17289-30-4) is a specialized heterocyclic building block defined by its high electrophilicity and specific regiochemistry. Unlike its more common 1,4-isomer, this 1,5-disubstituted imidazole serves as the critical structural scaffold for the Pilocarpine class of alkaloids and next-generation azole antifungals.

This guide provides a comprehensive analysis of its reaction mechanics, specifically its utility as a "masked" carbocation in SN1 pathways and its role in total synthesis.

Chemical Profile & Stability

The utility of this compound lies in the chloromethyl moiety at the 5-position. The hydrochloride salt stabilizes the molecule; however, the free base is highly reactive and prone to polymerization if not handled under strictly anhydrous conditions.

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₇ClN₂[1] · HCl |

| Molecular Weight | 167.04 g/mol |

| Appearance | Hygroscopic off-white to brown crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |

| Stability | Stable as HCl salt at -20°C. Hydrolyzes rapidly in aqueous base. |

| Key Reactivity | Electrophilic alkylation (SN1/SN2 hybrid character) |

Critical Regiochemistry Note: Researchers must distinguish this compound from 4-(chloromethyl)-1-methylimidazole . The 1,5-isomer is required for Pilocarpine synthesis; using the 1,4-isomer will result in biologically inactive regioisomers (Isopilocarpine analogs).

Core Application: Total Synthesis of Pilocarpine Alkaloids

The primary industrial and academic application of 5-(Chloromethyl)-1-methyl-1H-imidazole is as the precursor for the imidazole moiety in (+)-Pilocarpine, a muscarinic agonist used to treat glaucoma.

Mechanism of Action

The synthesis relies on the alkylation of a malonate enolate. The 5-chloromethyl group acts as the electrophile. Due to the electron-rich nature of the imidazole ring, the chloride displacement often proceeds with significant SN1 character, stabilized by the resonance of the imidazolium intermediate.

Experimental Workflow: Malonate Alkylation

The following protocol describes the coupling of the imidazole fragment to a malonate precursor, a key step in constructing the Pilocarpine skeleton.

Reagents:

-

Diethyl (2-acetyl-3-methyl)malonate (or similar substituted malonate)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

5-(Chloromethyl)-1-methyl-1H-imidazole HCl

-

Solvent: Anhydrous Ethanol or DMF

Protocol:

-

Activation: In a flame-dried flask under Argon, dissolve the substituted malonate (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool to 0°C and add NaH (2.2 eq). Stir for 30 minutes until H₂ evolution ceases. Note: Extra base is required to neutralize the HCl salt of the imidazole reagent.

-

Addition: Add 5-(Chloromethyl)-1-methyl-1H-imidazole HCl (1.1 eq) portion-wise to the enolate solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). The product will be the alkylated imidazole-malonate adduct.

Visualization: Pilocarpine Synthetic Pathway

Secondary Application: Azole Antifungal Development

Beyond alkaloids, this compound is used to synthesize novel azole antifungals. The 1-methyl-5-substituted imidazole motif offers a distinct pharmacological profile compared to the standard fluconazole-type (1,2,4-triazole) structures, often altering CYP450 binding affinity.

-

Target: Lanosterol 14α-demethylase (CYP51).

-

Strategy: The chloromethyl group allows for the attachment of the imidazole "head" to lipophilic "tails" (e.g., halogenated phenyl groups) via ether or amine linkages.

Mechanistic Insight: The "Masked" Carbocation

For physical organic chemists, this molecule serves as a probe for SN1 solvolysis mechanisms.

Why it matters: The nitrogen lone pair at the N-1 position can stabilize the developing positive charge at the C-5 methyl group during chloride departure. This "neighboring group participation" (or resonance stabilization) makes the chloromethyl group significantly more reactive than a standard benzyl chloride.

[2][5]

Safety & Handling Protocols

Hazard Class: Corrosive (Skin/Eye Damage), Skin Sensitizer.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; moisture absorption leads to hydrolysis and release of HCl gas.

-

Neutralization: When generating the free base, do not isolate it to dryness if possible. Use it immediately in solution (e.g., in DCM or DMF) to prevent polymerization.

-

PPE: Double nitrile gloves and a face shield are mandatory. The compound is a potent alkylating agent and should be treated as a potential mutagen.

References

-

Concise Synthesis of Both Enantiomers of Pilocarpine. Molecules. (2021).

-

Stereoselective synthesis of the imidazole alkaloids (+)-pilocarpine and (+)-isopilocarpine. Liebigs Annalen der Chemie.

-

Hydrolytic Reactions of 4(5)-Chloromethylimidazole and 1-Methyl-5-chloromethylimidazole. Journal of the American Chemical Society. (1964).

-

Triazole compounds, their production and use. European Patent Office (EP0421210).[2]

-

Preparation of 4-methyl-5-chloromethyl-imidazole. US Patent 4211875A.

Sources

The Imidazole Scaffold: A Technical Guide to Discovery and Medicinal Chemistry

The following technical guide details the discovery, chemistry, and medicinal evolution of imidazole compounds.

Executive Summary

The imidazole ring—a planar, five-membered heteroaromatic system containing two nitrogen atoms—is one of the most privileged scaffolds in medicinal chemistry.[1][2] Its ubiquity arises from its unique physicochemical properties: it acts as both a hydrogen bond donor and acceptor, coordinates readily with metal ions (e.g., heme iron), and functions as a general acid-base catalyst (pKa ~ 7.0). This guide traces the technical evolution of imidazole from its 19th-century synthesis to its role as the pharmacophore in blockbuster therapies for oncology, infectious disease, and gastroenterology.

Part 1: Chemical Foundations & Early History

The Genesis: Debus-Radziszewski Synthesis (1858)

The history of imidazole chemistry began in 1858 when Heinrich Debus synthesized the parent compound.[1] His method, now known as the Debus-Radziszewski synthesis , remains a fundamental pathway for constructing the ring.

-

Reaction: Condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and ammonia.

-

Mechanism: The reaction proceeds through a diimine intermediate, which cyclizes and dehydrates to form the aromatic system.

-

Significance: This established the synthetic accessibility of the scaffold long before its biological role was understood.

The Biological Template: Histidine

Nature utilized the imidazole ring eons before medicinal chemists. The amino acid Histidine contains an imidazole side chain that is critical for enzymatic catalysis (e.g., in serine proteases) and ligand coordination (e.g., hemoglobin).

-

Physicochemical Key: The imidazole nitrogen (N3) can protonate/deprotonate at physiological pH, allowing it to shuffle protons in catalytic triads.

Part 2: The First Wave – Anti-infectives & The Nitroimidazoles

In the mid-20th century, the imidazole ring became a cornerstone of anti-infective therapy.

Metronidazole: The Reductive Trap

Discovered in 1959 by Rhône-Poulenc, Metronidazole (Flagyl) was derived from the natural product Azomycin (2-nitroimidazole). It represented a breakthrough for anaerobic infections.

-

Mechanism of Action (The "Trojan Horse"):

-

Passive Entry: Metronidazole enters the cell as a prodrug.

-

Reductive Activation: In anaerobic organisms (which possess low-redox-potential electron transport proteins like ferredoxin), the 5-nitro group is reduced.

-

Toxic Intermediates: This reduction generates short-lived nitroso free radicals.

-

Target: These radicals covalently bind to DNA, causing strand breakage and cell death.

-

Selectivity: Aerobic cells lack the electron donors with sufficient negative potential to reduce the drug, rendering it safe for the human host.

-

The Antifungal Revolution: Targeting CYP51

The development of imidazole antifungals (e.g., Clotrimazole , Miconazole , Ketoconazole ) in the 1960s and 70s changed the landscape of mycology.

-

Target: Lanosterol 14α-demethylase (CYP51).

-

Mechanism:

-

The unhindered nitrogen atom (N3) of the imidazole ring coordinates with the heme iron (Fe) in the active site of the fungal CYP51 enzyme.[3]

-

This blocks the binding of oxygen, preventing the demethylation of lanosterol.

-

Result: Accumulation of toxic methylsterols and depletion of ergosterol, leading to membrane collapse.

-

Part 3: The Rational Design Revolution – H2 Antagonists

The discovery of Cimetidine (Tagamet) is arguably the most famous example of rational drug design in history.

The Challenge

In 1964, James Black and the team at Smith, Kline & French (SK&F) sought to block gastric acid secretion. Standard antihistamines blocked H1 receptors but had no effect on the stomach. They hypothesized a second receptor subtype: H2 .

The Optimization Pathway

The team started with the natural ligand, histamine, and chemically modified it to create an antagonist.

-

N-Guanylhistamine: Weak partial agonist.

-

Burimamide: First pure antagonist, but poor oral bioavailability.

-

Metiamide: Potent and orally active, but caused agranulocytosis (due to a thiourea group).

-

Cimetidine (1976): The thiourea was replaced with a cyanoguanidine group. This maintained the geometry and H-bonding capability while eliminating toxicity.

-

Medicinal Chemistry Insight: The imidazole ring was retained to mimic histamine's binding, but the side chain was elongated and the pKa modulated to ensure the ring remained unprotonated at the receptor site, favoring binding.

Part 4: Modern Era – Kinase Inhibitors & Targeted Therapy

In the 21st century, the imidazole scaffold has evolved into a structural anchor for kinase inhibitors and receptor antagonists.

Nilotinib (Tasigna)

Designed to overcome resistance to Imatinib in Chronic Myeloid Leukemia (CML), Nilotinib contains a specific 4-methyl-1H-imidazole moiety.[4]

-

Role: The imidazole ring improves the fit within the BCR-ABL kinase domain and interacts with specific residues (e.g., hydrophobic contacts) that differ between the wild-type and mutant forms. It also modulates the solubility and lipophilicity of the molecule.

Losartan (Cozaar)

While not a kinase inhibitor, Losartan (approved 1995) is a landmark imidazole drug. It was the first non-peptide Angiotensin II receptor antagonist.[5]

-

Evolution: The design replaced the peptide structure of angiotensin with a non-peptide mimic. The imidazole ring serves as the central scaffold orienting the biphenyl and alkyl side chains to lock into the AT1 receptor.

Part 5: Visualizations & Data

Timeline of Discovery

Caption: Chronological evolution of imidazole from chemical curiosity to targeted therapy.

Mechanism of Action: Azole Antifungals (CYP51 Inhibition)

Caption: Molecular mechanism of imidazole antifungals coordinating with Heme Iron to block CYP51.

Comparative Data: Imidazole Drug Generations

| Drug Class | Representative Molecule | Target | Mechanism Type | Key Chemical Feature |

| Nitroimidazoles | Metronidazole | DNA (Anaerobes) | Prodrug Activation (Reductive) | 5-Nitro group essential for activation |

| Antifungals | Ketoconazole | CYP51 (Fungal) | Reversible Inhibition (Coordination) | N3 nitrogen binds Heme Iron |

| H2 Antagonists | Cimetidine | H2 Receptor | Competitive Antagonism | Cyanoguanidine isostere + Imidazole |

| ARB | Losartan | AT1 Receptor | Competitive Antagonism | Benzyl-imidazole scaffold |

| Kinase Inhibitor | Nilotinib | BCR-ABL | ATP Competitive Inhibition | 4-methyl-1H-imidazole improves fit |

Part 6: Experimental Protocols

General Procedure: Debus-Radziszewski Imidazole Synthesis

Note: This is a foundational protocol for synthesizing the parent ring.

-

Reagents: Glyoxal (40% aq. soln), Formaldehyde (37% aq. soln), Ammonium Acetate, Methanol.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and reflux condenser.

-

Step 1: Dissolve 10 mmol of Glyoxal and 10 mmol of Formaldehyde in 20 mL of Methanol.

-

Step 2: Add 25 mmol of Ammonium Acetate (excess ammonia source).

-

Step 3: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1).

-

Step 4: Cool to room temperature. Evaporate solvent under reduced pressure.

-

Step 5: Neutralize with NaHCO3 and extract with Ethyl Acetate (3x).

-

Purification: Recrystallize from ethanol or purify via column chromatography.

In Vitro CYP51 Inhibition Assay (Methodology Summary)

Used to validate imidazole antifungal potency.

-

Enzyme Preparation: Microsomes prepared from Candida albicans or recombinant CYP51 expressed in E. coli.

-

Substrate: Lanosterol (approx. 50 µM).

-

Cofactor: NADPH generating system (1 mM NADP+, glucose-6-phosphate, G6P dehydrogenase).

-

Incubation: Incubate test imidazole compounds (0.01 - 100 µM) with enzyme and substrate at 37°C for 30 mins.

-

Termination: Stop reaction with KOH/Ethanol.

-

Analysis: Extract sterols with hexane. Quantify the ratio of Lanosterol (substrate) to Ergosterol (product) via GC-MS.

-

Calculation: Determine IC50 based on the reduction of demethylated product formation.

References

-

Debus, H. (1858).[7] "Ueber die Darstellung des Glyoxalins." Annalen der Chemie und Pharmacie. (Historical Reference).

-

Cosar, C., & Julou, L. (1959). "Activity of (hydroxy-2' ethyl)-1 methyl-2 nitro-5 imidazole (8.823 R.P.) against experimental Trichomonas vaginalis infections." Annales de l'Institut Pasteur.

-

Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature. [Link]

-

Vanden Bossche, H., et al. (1987). "Molecular basis for the antifungal activity of azoles." Mycoses. [Link]

-

Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell. [Link]

-

Timmermans, P. B., et al. (1993). "Angiotensin II receptors and angiotensin II receptor antagonists." Pharmacological Reviews. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. 4-methyl-N-[3-(4-methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidnyl]amino]-benzamide tartarate | C32H28F3N7O7 | CID 56592674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Losartan - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a key building block in synthetic chemistry, particularly in the development of pharmaceutical agents. Its utility in these applications is fundamentally governed by its solubility in various solvent systems. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of this compound. By examining its structural attributes and the physicochemical properties of common laboratory solvents, this guide offers predictive insights into its solubility profile. Furthermore, it outlines detailed, field-proven methodologies for the empirical determination of solubility, empowering researchers to generate reliable and reproducible data. This document is intended to be a vital resource for scientists working with this compound, enabling informed solvent selection for synthesis, purification, formulation, and biological screening.

Introduction: The Significance of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in chemical and pharmaceutical sciences. For a synthetic intermediate like this compound, understanding its solubility is paramount for:

-

Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in solution.

-

Purification and Crystallization: Selective precipitation and recrystallization, common techniques for purifying chemical compounds, rely on differential solubility in various solvents.

-

Formulation Development: For compounds with therapeutic potential, solubility in aqueous and organic media is a key determinant of bioavailability and the feasibility of different dosage forms.

-

Analytical Characterization: Many analytical techniques, such as chromatography and spectroscopy, require the analyte to be dissolved in a suitable solvent.

This guide will delve into the factors governing the solubility of this compound and provide practical protocols for its determination.

Molecular Structure and its Influence on Solubility

The solubility of this compound is intrinsically linked to its molecular structure. Key features include:

-

Imidazole Ring: The imidazole moiety is a polar heterocyclic aromatic ring containing two nitrogen atoms. This ring system can participate in hydrogen bonding, contributing to solubility in protic solvents.

-

Methyl Group: The N-methyl group is a small, nonpolar substituent that has a minor impact on overall polarity.

-

Chloromethyl Group: The chloromethyl group introduces a reactive site and contributes to the overall polarity of the molecule.

-

Hydrochloride Salt: The formation of a hydrochloride salt significantly enhances the ionic character and, consequently, the aqueous solubility of the compound. The protonation of one of the imidazole nitrogens allows for strong ion-dipole interactions with water molecules.

Based on these structural characteristics, a qualitative prediction of solubility in different solvent classes can be made.

Predicted Solubility Profile

While specific quantitative data for this compound is not extensively published, we can infer its likely solubility based on the behavior of similar compounds and fundamental chemical principles. Imidazole hydrochloride, for instance, is highly soluble in water and soluble in methanol.[1] The presence of the chloromethyl and methyl groups on our target molecule will modulate this behavior, but the hydrochloride salt form is expected to dominate its solubility profile, particularly in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the imidazole ring favor strong interactions with polar protic solvents. Similar imidazole hydrochlorides show good solubility in water and methanol. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents can effectively solvate the cation and anion of the salt through strong dipole-dipole interactions. For many organic salts, DMSO and DMF are excellent solubilizing agents.[2] |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The high polarity and ionic character of the hydrochloride salt are incompatible with the nonpolar nature of these solvents. "Like dissolves like" is a governing principle here. |

| Chlorinated | Dichloromethane | Low | While having a dipole moment, chlorinated solvents are generally poor at solvating ionic species. Studies on other imidazoles have shown very low solubility in chloroalkanes.[3] |

It is crucial to note that these are predictions. The presence of the chloromethyl group can in some cases lead to reactivity with certain nucleophilic solvents, especially protic ones like methanol, over extended periods or at elevated temperatures, potentially forming the corresponding methoxymethyl derivative.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]

Materials and Equipment

-

This compound (solute)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve for the analytical instrument.

-

Sample Preparation: To a series of vials, add an excess amount of this compound. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). It is advisable to take time points to confirm that the concentration in solution has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution and Quantification: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Self-Validating Systems and Causality

-

Why excess solute? The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium of a saturated solution has been reached.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.[4]

-

Why filtration? Undissolved particles will lead to an overestimation of the solubility. The filter material should be chosen to be compatible with the solvent and not bind the analyte.

-

Why a calibration curve? A calibration curve ensures the accuracy of the quantification step by relating the instrumental response to known concentrations.

pH-Dependent Solubility

For ionizable compounds like this compound, solubility, particularly in aqueous media, is highly dependent on pH. The imidazole ring has a pKa in the neutral range. The hydrochloride salt form will be the predominant species at acidic pH. As the pH increases towards and beyond the pKa of the protonated imidazole, the free base will begin to form, which is expected to be significantly less water-soluble. This can lead to precipitation.

A pH-solubility profile can be experimentally determined by modifying the protocol in section 4 to use a series of buffers with different pH values as the solvent system.[5]

Caption: pH-dependent equilibrium of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding the interplay between its molecular structure and the properties of different solvents, researchers can make informed decisions regarding solvent selection. The provided experimental protocol offers a robust framework for the quantitative determination of solubility, emphasizing the importance of careful experimental design and execution. The insights and methodologies presented herein will empower researchers to effectively utilize this important chemical intermediate in their research and development endeavors.

References

-

Solubility of Things. Imidazole. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

-

PubChem. Imidazole. [Link]

-

ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

Sources

Purity and quality specifications for 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.

Technical Guide: Quality & Purity Specifications for 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

Executive Summary

This compound (CAS: 4897-25-0) is a high-value electrophilic intermediate used primarily in the synthesis of imidazole-based alkaloids (e.g., Pilocarpine analogs) and enzyme inhibitors.[1] Its utility stems from the high reactivity of the chloromethyl moiety, which facilitates rapid N-alkylation or C-alkylation.[1]

However, this reactivity presents a dual challenge: the molecule is inherently unstable, prone to hydrolysis (reverting to the alcohol) and self-polymerization (dimerization via intermolecular N-alkylation).[1] Consequently, standard "purity" testing is insufficient.[1] A robust quality control strategy must quantify the specific degradation products that act as chain-terminators in downstream synthesis.[1]

This guide outlines a self-validating specification framework, analytical protocols, and handling strategies derived from ICH Q11 principles for drug substance intermediates.

Part 1: Specification Framework (The "What")

The following specifications are designed to ensure the material is suitable for cGMP manufacturing. These limits prevent the carryover of unreactive impurities into the final drug substance.

Table 1: Recommended Specification Sheet

| Test Parameter | Method | Acceptance Criteria | Rationale |

| Appearance | Visual | White to off-white crystalline powder | Color shift to yellow/orange indicates oxidation or polymerization.[1] |

| Identification A | 1H-NMR (D2O) | Conforms to structure | Confirms N-methyl and chloromethyl positioning.[1] |

| Identification B | AgNO3 Titration | Positive for Chloride | Confirms salt formation.[1] |

| Assay (HPLC) | RP-HPLC | ≥ 98.0% (w/w) | High purity required to prevent side-reactions. |

| Assay (Titration) | Argentometric | 98.0% – 102.0% (dried basis) | Cross-validates HPLC assay; confirms stoichiometry (HCl salt). |

| Impurity A | HPLC | ≤ 1.0% | 5-(Hydroxymethyl)-1-methyl-1H-imidazole (Hydrolysis product).[1] |

| Impurity B | HPLC | ≤ 0.5% | Bis-imidazole dimer (Self-alkylation product).[1] |

| Water Content | Karl Fischer | ≤ 0.5% | Critical: Water accelerates hydrolysis of the -CH2Cl group.[1] |

| Residual Solvents | GC-Headspace | Complies with ICH Q3C | Control of Thionyl Chloride/DCM residues.[1] |

Part 2: Analytical Methodologies (The "How")

Standard C18 columns often fail with small, basic imidazoles due to peak tailing (interaction with silanols) and poor retention.[1] The following protocol uses a buffered ion-suppression strategy to ensure sharp peak shapes and separation of the polar alcohol impurity.

HPLC Method for Purity & Impurities

-

Principle: Reverse Phase Chromatography with UV detection.

-

Column: C18 Base-Deactivated (e.g., Zorbax Eclipse XDB-C18 or equivalent), 4.6 x 150 mm, 5 µm.[1]

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH keeps the imidazole protonated and suppresses silanol activity.

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Gradient:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 220 nm (Imidazole ring absorption).[1]

-

Sample Diluent: Acetonitrile:Buffer (10:90).[1] Crucial: Do not use pure water or methanol, as they may induce in-situ hydrolysis during the run.

Chloride Content (Stoichiometry Check)

Because the chloromethyl group is labile, HPLC alone can be misleading if the molecule degrades during preparation. Argentometric titration provides a mass-balance check.[1]

-

Reagent: 0.1 N Silver Nitrate (AgNO3).[1]

-

Titration: Dissolve 150 mg of sample in 50 mL deionized water. Add 2 mL nitric acid. Titrate potentiometrically.

-

Calculation: 1 mole of substance should yield exactly 1 mole of ionic chloride (from the HCl salt). Note: The covalent chlorine in the -CH2Cl group does not precipitate under these mild conditions.

Part 3: Impurity Profiling & Synthesis Logic

Understanding the origin of impurities allows for "Quality by Design" (QbD) in the synthesis process.

Synthesis & Degradation Pathways

The molecule is typically synthesized by chlorinating (1-methyl-1H-imidazol-5-yl)methanol with Thionyl Chloride (

-

Precursor Impurity: Unreacted alcohol (Impurity A).[1]

-

Process Impurity: If the reaction is too concentrated, the product alkylates the starting material, forming a dimer (Impurity B).

-

Degradant: Exposure to moisture reverts the product back to Impurity A.[1]

Diagram 1: Synthesis and Degradation Logic

Caption: Synthesis pathway showing the critical origin of hydrolytic (Impurity A) and dimeric (Impurity B) byproducts.

Part 4: Handling & Stability Protocols

The 5-chloromethyl moiety is a "soft" electrophile.[1] It is relatively stable as a solid hydrochloride salt but degrades rapidly in solution or humid air.[1]

Stability Workflow

The following decision tree illustrates the lifecycle management of the compound to maintain the >98% purity specification.

Diagram 2: Quality Control & Handling Workflow

Caption: Operational workflow for QC release. Note that Water Content (KF) is a gatekeeper test before HPLC.[1]

Storage & Safety

-

Hygroscopicity: The HCl salt is extremely hygroscopic. Absorption of water creates a localized acidic solution (HCl) which catalyzes the hydrolysis of the chloromethyl group.

-

Protocol: Store in amber glass vials with Teflon-lined caps, under Argon or Nitrogen atmosphere.

-

Desiccant: Use P2O5 or activated silica gel in the secondary container.

-

-

Safety: As an alkylating agent, this compound is a potential mutagen and severe skin/eye irritant.

References

-

European Medicines Agency (EMA). (2012).[1] ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities).[1][4]Link

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 2760928, 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.[1] (Used for structural analogy and safety data).[1] Link[1]

-

International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1]Link

-

BenchChem. (2025).[1][5][6] A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole. (Reference for chloromethyl imidazole synthesis conditions). Link[1]

Sources

Methodological & Application

Application Note & Protocol: Strategic N-Alkylation Utilizing 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride for Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Importance of the Imidazole Moiety

In the landscape of medicinal chemistry, the N-alkylation of amines, thiols, and other nucleophilic species remains a cornerstone transformation for the synthesis of biologically active molecules.[1][2] The imidazole ring, in particular, is a privileged scaffold, integral to numerous natural products and blockbuster pharmaceuticals, where it often functions as a critical pharmacophore engaging in key binding interactions with biological targets.[3][4][5][6] The strategic introduction of an imidazole moiety can significantly modulate a molecule's physicochemical properties, including its solubility, lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[5]

5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a highly versatile and reactive electrophilic building block designed for this purpose. Its utility lies in the reactive chloromethyl group, which serves as an efficient handle for covalently attaching the 1-methyl-1H-imidazol-5-yl)methyl moiety to a wide range of nucleophilic substrates. This application note provides a comprehensive technical guide, including a detailed protocol, mechanistic insights, and practical considerations for employing this reagent in the synthesis of complex pharmaceutical intermediates.

Mechanistic Rationale: A Classic S N 2 Pathway

The N-alkylation reaction with 5-(Chloromethyl)-1-methyl-1H-imidazole proceeds via a classical bimolecular nucleophilic substitution (S N 2) mechanism. The causality behind the key experimental choices is grounded in optimizing this pathway while minimizing potential side reactions.

-

The Electrophile : this compound is the electrophile. The electron-withdrawing nature of the imidazole ring and the inherent polarity of the carbon-chlorine bond make the methylene carbon highly susceptible to nucleophilic attack. As the reagent is a hydrochloride salt, it must first be neutralized or used in the presence of a base that can also deprotonate the nucleophile.

-

The Nucleophile : The reaction is broadly applicable to a range of nucleophiles (Nu-H), most commonly primary and secondary amines, anilines, thiols, and phenols. The nucleophilicity of the substrate is a key determinant of the reaction rate.

-

The Role of the Base : A base is essential for two primary reasons: (1) to neutralize the hydrochloride salt of the reagent, liberating the free base form, and (2) to deprotonate the nucleophile (e.g., R-NH 2 to R-NH⁻), significantly enhancing its nucleophilicity and driving the reaction forward. The choice of base is critical; inorganic bases like potassium carbonate (K₂CO₃) are often sufficient for reactive amines, while stronger bases like sodium hydride (NaH) may be required for less reactive nucleophiles.[7]

-

Solvent Selection : Polar aprotic solvents such as Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are ideal. These solvents can effectively solvate the cations of the base but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.

The overall transformation can be visualized as follows:

Caption: General mechanism for N-alkylation.

Core Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized procedure for the N-alkylation of a primary amine. Researchers should optimize stoichiometry, temperature, and reaction time based on the specific reactivity of their substrate.

3.1. Materials and Equipment

-

Reagents : this compound, nucleophilic substrate (e.g., benzylamine), anhydrous potassium carbonate (K₂CO₃), anhydrous acetonitrile (ACN), ethyl acetate (EtOAc), deionized water, brine.

-

Equipment : Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, heating mantle or oil bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), and column chromatography setup.

3.2. Reaction Workflow

Caption: Step-by-step experimental workflow.

3.3. Detailed Procedure

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

-

Solvent Addition : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous acetonitrile via syringe to create a suspension (concentration typically 0.1-0.5 M with respect to the limiting reagent).

-

Reagent Addition : To the stirring suspension at room temperature, add this compound (1.1 eq.) portion-wise.

-

Reaction Conditions : Stir the reaction at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophile's reactivity.

-

Monitoring : Monitor the reaction's progress by TLC until the limiting starting material is consumed.[7] A typical mobile phase is a mixture of ethyl acetate and hexanes, sometimes with a small amount of triethylamine or methanol for polar products.

-

Work-up : Upon completion, cool the reaction to room temperature. Filter the solid potassium carbonate and wash the filter cake with acetonitrile. Concentrate the combined filtrate under reduced pressure.

-

Extraction : Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining inorganic salts and DMF if used.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation. Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[7]

Data Presentation: Typical Reaction Parameters

The versatility of this protocol allows for its application across various nucleophile classes. The following table summarizes representative starting conditions.

| Nucleophile Class | Substrate Example | Base (eq.) | Solvent | Temp (°C) | Typical Time (h) |

| Primary Amine | Benzylamine | K₂CO₃ (2.5) | ACN | 60 | 4-8 |

| Secondary Amine | Morpholine | K₂CO₃ (2.5) | ACN | 60 | 6-12 |

| Aniline | 4-Methoxyaniline | K₂CO₃ (3.0) | DMF | 80 | 12-24 |

| Thiol | Thiophenol | Et₃N (1.5) | THF | 25 | 2-4 |

| Phenol | 4-Nitrophenol | NaH (1.2) | THF | 0 to 25 | 1-3 |

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling this compound and related compounds.

-

Hazard Profile : Imidazole derivatives can be corrosive and cause severe skin burns and eye damage.[8][9] The hydrochloride salt is often a fine powder that can be easily inhaled. The toxicological properties have not been fully investigated.[10]

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[11]

-

Handling : Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust and vapors.[12] Avoid contact with skin and eyes.[11] In case of contact, rinse the affected area immediately and thoroughly with water.[10][12]

-

Waste Disposal : Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Insufficiently strong base for the nucleophile.2. Low reaction temperature.3. Sterically hindered nucleophile. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or DBU).2. Increase the reaction temperature in 10-20 °C increments.3. Increase reaction time and/or temperature. |

| Low Product Yield | 1. Incomplete reaction.2. Product loss during work-up/purification.3. Side reactions (e.g., over-alkylation of primary amines). | 1. Allow the reaction to run longer or increase the temperature.2. Ensure pH is appropriate during aqueous extraction; consider back-extraction of aqueous layers.3. Use a slight excess of the amine or add the alkylating agent slowly at a lower temperature. |

| Multiple Products on TLC | 1. Over-alkylation of a primary amine (N,N-dialkylation).2. Isomerization or degradation of product/starting material. | 1. Use a larger excess of the amine substrate (2-3 equivalents) to favor mono-alkylation.2. Ensure the reaction is run under an inert atmosphere and use anhydrous solvents to prevent side reactions. Check the stability of your substrate under basic conditions. |

Conclusion

This compound is a potent and reliable reagent for the direct installation of a methyl-imidazole functional group onto a diverse range of nucleophilic scaffolds. The protocol described herein is robust, scalable, and grounded in the well-understood S N 2 mechanism. By carefully selecting the base, solvent, and temperature, researchers can efficiently synthesize valuable pharmaceutical intermediates. This guide provides the foundational knowledge for chemists in drug discovery and development to confidently and safely employ this versatile building block in their synthetic campaigns.

References

-

Evaluation statement for 1H-Imidazole, 1-methyl-. (2022). National Industrial Chemicals Notification and Assessment Scheme. [Link]

-

Dalpozzo, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. [Link]

-

Zhang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Imidazole. [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Functional Biomaterials. [Link]

-

Avşar, G., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules. [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-1-methyl-1H-imidazole. National Center for Biotechnology Information. [Link]

-

Maciá-Agulló, J. A., et al. (2006). N-alkylation of imidazole by alkaline carbons. Journal of Catalysis. [Link]

-

Sharma, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Future Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 6. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. chemos.de [chemos.de]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. 5-(CHLOROMETHYL)-1-METHYL-1H-IMIDAZOLE - Safety Data Sheet [chemicalbook.com]

The Lynchpin Alkylating Agent: A Technical Guide to 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride in Pharmaceutical Synthesis

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. This versatile intermediate serves as a critical building block in the construction of a variety of complex pharmaceutical molecules, particularly in the fields of oncology and antiviral research. Its strategic importance lies in the reactive chloromethyl group attached to a methylated imidazole core, a common scaffold in numerous bioactive compounds. This guide will detail its synthesis, key reactions, and provide field-proven protocols for its use, grounded in established chemical principles.

Strategic Importance and Physicochemical Profile

The imidazole ring is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in various biological interactions.[1][2] The introduction of a reactive chloromethyl group at the 5-position, combined with the methylation at the N-1 position, creates a potent and selective alkylating agent. The N-methylation prevents competing N-alkylation reactions on the imidazole ring itself, directing the reactivity solely to the chloromethyl group. This makes this compound a highly valuable reagent for introducing the 1-methyl-1H-imidazol-5-yl)methyl moiety into target molecules.

A comprehensive understanding of its physical and chemical properties is paramount for its effective and safe use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂N₂ | PubChem |

| Molecular Weight | 167.04 g/mol | PubChem |

| CAS Number | 87299-73-0 | ChemicalBook |

| Appearance | Off-white to light yellow solid | MCE |

| Melting Point | >150 °C (decomposes) | Vendor Data |

| Solubility | Soluble in water and polar organic solvents like methanol and DMF. | General Knowledge |

| pKa | (of imidazole ring) ~6-7 | General Knowledge |

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step sequence starting from commercially available 1-methylimidazole. This strategy involves an initial formylation to introduce a carbon at the 5-position, followed by reduction to the alcohol and subsequent chlorination.

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of (1-Methyl-1H-imidazol-5-yl)methanol

The initial and crucial step is the introduction of a hydroxymethyl group onto the 1-methylimidazole ring. A robust method for this transformation is the Vilsmeier-Haack formylation, which introduces an aldehyde group, followed by a straightforward reduction.

Protocol 1: Synthesis of (1-Methyl-1H-imidazol-5-yl)methanol

Materials:

-

1-Methylimidazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

Part A: Vilsmeier-Haack Formylation [3]

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add anhydrous DMF to the flask and cool to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 1-methylimidazole dropwise to the Vilsmeier reagent, again keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-methyl-1H-imidazole-5-carbaldehyde. This is often a yellow to brown oil or solid.

Part B: Reduction to the Alcohol

-

Dissolve the crude 1-methyl-1H-imidazole-5-carbaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C.

-

Slowly add sodium borohydride (NaBH₄) in small portions. Control the addition to maintain the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford (1-methyl-1H-imidazol-5-yl)methanol. The crude product can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

The conversion of the hydroxymethyl group to the chloromethyl group is efficiently achieved using thionyl chloride. The reaction is typically performed in the presence of excess thionyl chloride which also acts as the solvent. The hydrochloride salt precipitates directly from the reaction mixture.

Protocol 2: Synthesis of this compound [4]

Materials:

-

(1-Methyl-1H-imidazol-5-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether, anhydrous

-

Standard laboratory glassware with reflux condenser and drying tube

-

Ice bath

Procedure:

-

Set up a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.

-

Cool the flask in an ice bath and add thionyl chloride (SOCl₂).

-

Slowly and portion-wise, add (1-methyl-1H-imidazol-5-yl)methanol to the stirred thionyl chloride. This reaction is vigorous and exothermic; maintain the temperature between 10-20 °C during the addition. A colorless precipitate should form.

-

Once the addition is complete, slowly warm the mixture to 50-60 °C and maintain this temperature for approximately 30-60 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to 10 °C in an ice bath.

-

Carefully dilute the mixture with anhydrous diethyl ether to precipitate the product completely.

-

Collect the colorless precipitate by filtration, wash thoroughly with anhydrous diethyl ether, and dry under vacuum to yield this compound.

Applications in Pharmaceutical Intermediate Synthesis

The primary utility of this compound is as an electrophile in Sₙ2 reactions. The chloromethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Caption: General Sₙ2 alkylation reaction.

Synthesis of Dacarbazine Analogues

Dacarbazine is an established anticancer agent used in the treatment of melanoma and Hodgkin's lymphoma.[2][5] Its mechanism of action involves metabolic activation to an alkylating species. This compound is a key starting material for the synthesis of novel dacarbazine analogues, where the core imidazole structure is modified.

Protocol 3: N-Alkylation of an Amine for a Dacarbazine Analogue Intermediate

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline derivative)

-

A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Acetonitrile or DMF, anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the amine and the base (1.5-2.0 equivalents) in anhydrous acetonitrile.

-

Add this compound (1.0 equivalent) to the solution. The hydrochloride salt will be neutralized in situ by the base.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and filter off any precipitated salts (e.g., triethylammonium chloride).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel to obtain the desired N-alkylated imidazole derivative.

Synthesis of Thioether-Linked Pharmaceutical Intermediates

Thiol-containing molecules, such as the anticancer drug 6-mercaptopurine, are excellent nucleophiles for reaction with this compound. This reaction forms a stable thioether linkage, which is a common motif in various drug candidates.

Protocol 4: S-Alkylation of 6-Mercaptopurine

Materials:

-

This compound

-

6-Mercaptopurine

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 6-mercaptopurine in anhydrous DMF.

-

Add the base (e.g., K₂CO₃, 1.5 equivalents) to the solution to deprotonate the thiol group, forming the thiolate anion.

-

Stir the suspension for 15-30 minutes at room temperature.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates completion.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions.

-

Hazard Statements: This compound is corrosive and can cause severe skin burns and eye damage.[6] It is also harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[7] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust.[8] Use non-sparking tools. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a diverse range of pharmaceutical compounds. Its well-defined reactivity as an alkylating agent, coupled with the biological significance of the imidazole scaffold, makes it an invaluable tool for medicinal chemists. The protocols outlined in this guide provide a practical framework for its synthesis and application, emphasizing both efficiency and safety. As the quest for novel therapeutics continues, the strategic deployment of such versatile building blocks will remain critical to the advancement of drug discovery.

References

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

- Pourzardosht, N., & Gholivand, K. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(2), 173–182.

- Taylor & Francis. (n.d.). 1-methylimidazole – Knowledge and References. Taylor & Francis Online.

-

PrepChem. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. PrepChem.com. Retrieved from [Link]

- Review Article on Vilsmeier-Haack Reaction. (n.d.).

-

Wikipedia. (2023). 1-Methylimidazole. In Wikipedia. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 4-methyl-5-chloromethyl-imidazole.

-

ResearchGate. (n.d.). Antitumor activity of imidazole derivatives: Dacarbazine and the new alkylating agent imidazene (Review). Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Key intermediate for synthesizing 1-alkyl-2-trifluoromethyl-5-amino-1H-imidazole and preparation method thereof.

-

MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Dacarbazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. prepchem.com [prepchem.com]

- 5. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 5-(CHLOROMETHYL)-1-METHYL-1H-IMIDAZOLE - Safety Data Sheet [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Note: Experimental Setup for Reactions Involving 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS: 89180-90-5) is a specialized electrophilic building block used extensively in medicinal chemistry to introduce the (1-methylimidazol-5-yl)methyl moiety.[1] This structural motif is critical in the synthesis of Farnesyltransferase Inhibitors (FTIs) (e.g., Tipifarnib analogs), histamine receptor ligands, and various enzyme inhibitors where the imidazole ring serves as a zinc-binding group or a hydrogen bond acceptor/donor.[1]

Unlike simple alkyl halides, this compound presents unique challenges due to the basicity of the imidazole ring and the instability of its free base form.[1] This guide provides validated protocols for handling, neutralizing, and reacting this versatile intermediate.

Key Chemical Properties

| Property | Specification |

| Molecular Formula | C₅H₇ClN₂[2][3][1][4][5] · HCl |

| Molecular Weight | 167.04 g/mol (Salt); 130.58 g/mol (Free Base) |

| Physical State | Hygroscopic off-white to brown solid |

| Reactivity Class | Heterobenzylic Electrophile (Alkylating Agent) |

| Storage | -20°C, under inert atmosphere (Ar/N₂).[1] Desiccate. |

| Solubility | Soluble in Water, Methanol, DMSO. Sparingly soluble in DCM (Salt form).[1] |

Critical Handling & Safety (The "Free Base" Trap)

WARNING: This compound is a Class 1B Skin Corrosive and a potent alkylating agent.[1] It causes severe skin burns and eye damage.[1] All operations must be conducted in a fume hood.[1]

The Stability Paradox

The hydrochloride salt is stable for long-term storage.[1] However, the free base (5-(chloromethyl)-1-methylimidazole) is thermodynamically unstable.[1] Upon neutralization, the imidazole nitrogen of one molecule can nucleophilically attack the chloromethyl group of another, leading to rapid self-polymerization or dimerization.

Operational Rule: Never isolate or store the free base. Generate it in situ or immediately prior to reaction at low temperatures.

Experimental Protocols

Protocol A: C-Alkylation (Synthesis of Farnesyltransferase Inhibitors)

Context: This high-value protocol is derived from the synthesis of Tipifarnib analogs (e.g., "piggy-back" inhibitors).[1] It involves the alkylation of a lithiated secondary amine/aniline.[1]

Reagents:

-

Electrophile: 5-(Chloromethyl)-1-methyl-1H-imidazole HCl (dried).[1]

-

Base: Lithium Diisopropylamide (LDA) or LiHMDS.[1]

-

Solvent: Anhydrous THF.

Step-by-Step Procedure:

-

Preparation of Nucleophile:

-

Charge a flame-dried flask with the amine substrate (1.0 equiv) and anhydrous THF under Argon.

-

Cool to -78°C (Dry ice/acetone bath).

-

Add LDA (2.0 - 2.2 equiv) dropwise.[1] Note: 2 equivs are needed if the substrate has an acidic proton; otherwise, 1.1 equiv is sufficient.

-

Stir at -78°C for 30–60 minutes to ensure full deprotonation.

-

-

Preparation of Electrophile (The "Free-Basing" Trick):

-

Option 1 (In-situ): Add the solid HCl salt directly to the lithiated mixture.[1] The excess LDA will neutralize the HCl salt first, then the remaining anion attacks.[1] Risk: Requires excess expensive base; heterogeneous reaction may be slow.[1]

-

Option 2 (Pre-neutralization - Recommended): In a separate flask, suspend the HCl salt (1.2 equiv) in THF. Add NaH (1.2 equiv) or dry TEA at 0°C. Stir for 10 mins, filter rapidly under inert gas to remove salts (if using TEA), and inject the filtrate immediately into the -78°C reaction flask.

-

-

Reaction:

-

Workup:

Protocol B: S-Alkylation (Thiol Coupling)

Context: Synthesis of thioether-linked imidazole ligands.[1]

Reagents:

-

Thiol substrate (1.0 equiv).[1]

-

5-(Chloromethyl)-1-methyl-1H-imidazole HCl (1.1 equiv).[1]

-

Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃.[1]

-

Solvent: DMF or Acetonitrile (ACN).[1]

Procedure:

-

Dissolve the thiol in DMF/ACN under N₂.[1]

-

Add K₂CO₃ and stir for 15 minutes at RT.

-

Add the imidazole HCl salt solid in one portion. The carbonate base will neutralize the salt in situ, releasing the electrophile slowly, which minimizes self-polymerization.[1]

-

Stir at RT for 4–12 hours. (Heat to 50°C only if sluggish).

-

Workup: Dilute with water. If the product precipitates, filter it.[2][7][5] If not, extract with EtOAc.

Decision Tree for Reaction Setup

Use this logic flow to select the correct conditions for your substrate.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Tarry Residue | Polymerization of the imidazole reagent. | Ensure the nucleophile is in excess or present before the base releases the free imidazole.[1] Do not premix the imidazole salt with base without the nucleophile present.[1] |

| No Reaction | Salt not neutralized.[1] | If using weak bases (TEA) in non-polar solvents (DCM), the HCl may not be fully removed.[1] Switch to DIPEA in DMF or use NaH.[1] |

| Hydrolysis Product (Alcohol) | Wet solvents.[1] | The chloromethyl group hydrolyzes to hydroxymethyl in the presence of water.[1] Use strictly anhydrous solvents and flame-dried glassware.[1] |

References

-

Farnesyltransferase Inhibitor Synthesis

-

Hunt, N. A., et al. (2011). "Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents." Journal of Medicinal Chemistry.

- Application: Describes the use of LDA at -78°C for coupling 5-(chloromethyl)-1-methyl-1H-imidazole HCl to secondary amines.

-

-

General Imidazole Alkylation

-

Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry. [1]

-

Note: While focused on Losartan (2-butyl-4-chloro...), the mechanistic insights regarding imidazole alkylation and regio-control are directly applicable.[1]

-

-

Safety & Handling

-

Thiol-Epoxy/Alkyl Halide Click Chemistry

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. mdpi.com [mdpi.com]

- 3. CAS 17289-30-4: 1H-Imidazole, 4-(chloromethyl)-1-methyl-, … [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scispace.com [scispace.com]

- 6. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring [mdpi.com]

Application Notes and Protocols for the Synthesis of Imidazole Derivatives from 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. Consequently, the development of versatile synthetic routes to novel imidazole derivatives is of paramount importance to researchers and scientists in the field.